molecular formula C19H13ClO3 B14320246 (4-Chlorophenyl)[2-(2-hydroxyphenoxy)phenyl]methanone CAS No. 103019-30-3

(4-Chlorophenyl)[2-(2-hydroxyphenoxy)phenyl]methanone

Cat. No.: B14320246
CAS No.: 103019-30-3
M. Wt: 324.8 g/mol
InChI Key: HSAGVTWVJFXXCK-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)[2-(2-hydroxyphenoxy)phenyl]methanone is an organic compound with the molecular formula C19H13ClO3 It is a complex molecule featuring a chlorophenyl group and a hydroxyphenoxy group attached to a phenylmethanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)[2-(2-hydroxyphenoxy)phenyl]methanone typically involves the reaction of 4-chlorobenzoyl chloride with 2-(2-hydroxyphenoxy)benzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. After completion, the product is purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)[2-(2-hydroxyphenoxy)phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-chlorophenyl[2-(2-oxophenoxy)phenyl]methanone.

    Reduction: Formation of (4-chlorophenyl)[2-(2-hydroxyphenoxy)phenyl]methanol.

    Substitution: Formation of compounds like (4-methoxyphenyl)[2-(2-hydroxyphenoxy)phenyl]methanone.

Scientific Research Applications

(4-Chlorophenyl)[2-(2-hydroxyphenoxy)phenyl]methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)[2-(2-hydroxyphenoxy)phenyl]methanone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzophenone: Similar structure but lacks the hydroxyphenoxy group.

    2-Hydroxy-4-chlorobenzophenone: Contains both hydroxy and chlorophenyl groups but in different positions.

    4-Chloro-4’-hydroxybenzophenone: Similar but with the hydroxy group directly attached to the benzophenone core.

Uniqueness

(4-Chlorophenyl)[2-(2-hydroxyphenoxy)phenyl]methanone is unique due to the presence of both a hydroxyphenoxy group and a chlorophenyl group attached to a phenylmethanone core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

103019-30-3

Molecular Formula

C19H13ClO3

Molecular Weight

324.8 g/mol

IUPAC Name

(4-chlorophenyl)-[2-(2-hydroxyphenoxy)phenyl]methanone

InChI

InChI=1S/C19H13ClO3/c20-14-11-9-13(10-12-14)19(22)15-5-1-3-7-17(15)23-18-8-4-2-6-16(18)21/h1-12,21H

InChI Key

HSAGVTWVJFXXCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)OC3=CC=CC=C3O

Origin of Product

United States

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